Neuromuscular Disorder-Targeting Compound 1

Description

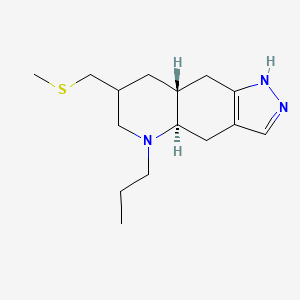

The compound “(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline” is a structurally complex heterocyclic molecule featuring a fused pyrazoloquinoline core. Key structural attributes include:

- Stereochemistry: The 4aR,8aR configuration defines its octahydro ring system, which adopts a rigid, nonplanar conformation.

- Synthesis: The compound can be synthesized via LiAlH4 reduction of its keto precursor, followed by high-performance liquid chromatography (HPLC) purification using methanol-water gradients .

Properties

Molecular Formula |

C15H25N3S |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[5,4-g]quinoline |

InChI |

InChI=1S/C15H25N3S/c1-3-4-18-9-11(10-19-2)5-12-6-14-13(7-15(12)18)8-16-17-14/h8,11-12,15H,3-7,9-10H2,1-2H3,(H,16,17)/t11?,12-,15-/m1/s1 |

InChI Key |

ASXNINCAPWBRJS-AADWAWOOSA-N |

Isomeric SMILES |

CCCN1CC(C[C@H]2[C@H]1CC3=C(C2)NN=C3)CSC |

Canonical SMILES |

CCCN1CC(CC2C1CC3=C(C2)NN=C3)CSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction, forming the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Biological Activity

Introduction

The compound (4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline is a member of the pyrazoloquinoline class of compounds. Its unique structure features a fused pyrazolo and quinoline ring system along with a methylsulfanylmethyl group and a propyl chain. This structural configuration suggests potential for diverse biological activities including antimicrobial, antiviral, and anticancer properties.

Structural Characteristics

- Molecular Formula : C15H25N3S

- Molecular Weight : 279.4 g/mol

- IUPAC Name : (4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline

- InChI Key : ASXNINCAPWBRJS-AADWAWOOSA-N

Predicted Biological Activities

Computational methods have been employed to predict the biological activities of this compound. The predictions suggest that it may interact with various biological targets due to its structural features. However, specific mechanisms of action are yet to be fully elucidated through experimental studies.

Potential Applications

The compound has been investigated for various potential applications:

- Anticancer Activity : Preliminary studies indicate that pyrazoloquinolines may exhibit anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The presence of the methylsulfanylmethyl group may enhance the compound's ability to combat microbial infections.

- Neuroprotective Effects : Similar compounds have shown neuroprotective effects in various models of neurodegeneration.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to other structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrazoloquinoline | Pyrazolo fused with quinoline | Anticancer |

| 2-Methyl-6-phenyletinylpyridine | Pyridine derivative | Neuroprotective |

| Benzodiazepine derivatives | Benzodiazepine scaffold | Anxiolytic |

The distinct stereochemistry (4aR and 8aR configurations) and functional groups contribute to its potential pharmacological properties.

Case Studies and Research Findings

-

Anticancer Mechanisms : In vitro studies have demonstrated that pyrazoloquinolines can inhibit cell proliferation in various cancer cell lines. For example:

- A study reported that derivatives of pyrazoloquinolines showed significant cytotoxicity against breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase.

-

Antimicrobial Studies : Research has indicated that similar compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- A specific study found that a related pyrazoloquinoline derivative inhibited the growth of Staphylococcus aureus and Escherichia coli.

-

Neuroprotection in Animal Models : Animal studies have suggested potential neuroprotective effects.

- One research highlighted that a structurally related compound reduced neuronal death in models of oxidative stress-induced neurotoxicity.

Synthesis and Production

The synthesis of (4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline typically involves multi-step organic reactions. Common synthetic routes include:

- Copper-Catalyzed Reactions : Utilizing copper catalysts for oxidative dehydrogenative annulation.

- Optimization Techniques : Scaling up production requires optimization of reaction conditions such as temperature and pressure to maximize yield and purity.

Comparison with Similar Compounds

Structural Analogues

2.1.1 4aR,8aS,9R-5-n-propyl-9-hydroxy-octahydropyrazolo[3,4-g]quinoline

- Structural Differences : Features a hydroxyl group at position 9 instead of methylsulfanylmethyl at position 5.

- Synthesis : Prepared via LiAlH4 reduction of a 6-oxo precursor, with tautomeric forms isolated via HPLC .

2.1.2 Nonplanar (3aR,4S,9aS)-pyrazolo[3,4-g]isoquinolines

- Core Variation: Isoquinoline core replaces quinoline, altering electron distribution and aromaticity.

- Substituents : Functional groups at positions 3a and 9a differ, impacting solubility and metabolic stability .

Table 2: Substituent and Bioactivity Comparison

Physicochemical and Pharmacological Properties

- Lipophilicity : The methylsulfanylmethyl group in the target compound increases logP compared to hydroxylated analogues, suggesting better membrane permeability .

Key Research Findings :

- Structural rigidity (4aR,8aR configuration) may limit off-target interactions compared to planar pyrimidothienoisoquinolines .

- Lumping strategies classify the compound with other pyrazoloquinolines due to shared reactivity patterns, though substituent-specific behavior necessitates individual profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.